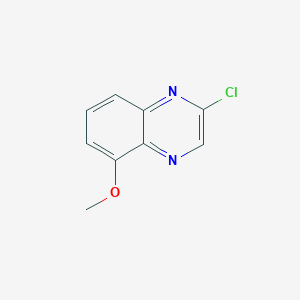

2-Chloro-5-methoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWLTKUSQJBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC(=CN=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506874 | |

| Record name | 2-Chloro-5-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76052-76-1 | |

| Record name | 2-Chloro-5-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-methoxyquinoxaline CAS number and properties

An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoxaline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-5-methoxyquinoxaline (CAS No: 76052-76-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We delve into its core physicochemical properties, provide a detailed, field-proven synthetic pathway with mechanistic insights, and explore its reactivity, with a focus on its application as a versatile scaffold in the synthesis of novel therapeutic agents. This document is structured to deliver not just data, but a causal understanding of the compound's chemical behavior and strategic value in contemporary research.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The strategic functionalization of the quinoxaline core is paramount for modulating these activities and tailoring molecules for specific therapeutic targets.

2-Chloro-5-methoxyquinoxaline emerges as a particularly valuable intermediate. The chloro-substituent at the electron-deficient C2 position acts as an excellent leaving group, creating a reactive handle for nucleophilic aromatic substitution (SNAr) reactions[2][3]. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent on the benzene ring, modulates the electronic properties of the entire system, influencing both reactivity and potential interactions with biological receptors. This guide will serve as a foundational resource for leveraging these features in a research and development context.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and application. The properties of 2-Chloro-5-methoxyquinoxaline are summarized below.

Physical and Chemical Properties

All quantitative data has been consolidated into a structured table for clarity and ease of comparison.

| Property | Value | Source(s) |

| CAS Number | 76052-76-1 | [4][5] |

| Molecular Formula | C₉H₇ClN₂O | [4] |

| Molecular Weight | 194.62 g/mol | [1][4] |

| Appearance | Off-white to light brown solid | [4][6] |

| Melting Point | 111-113 °C | [1][6] |

| Boiling Point | 297.3 ± 35.0 °C (Predicted) | [1][6] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | 2-8°C, under inert gas | [6][7] |

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous structures[8].

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region will display distinct signals. The proton on the pyrazine ring (C3-H) will be the most downfield singlet. The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a triplet, influenced by the methoxy group's electron-donating effect. The methoxy group itself will present as a sharp singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.60 | s | H3 | Proton on the electron-deficient pyrazine ring, adjacent to nitrogen. |

| ~7.60 | t | H7 | Triplet from coupling to H6 and H8. |

| ~7.30 | d | H8 | Doublet from coupling to H7. |

| ~7.10 | d | H6 | Doublet from coupling to H7, shifted upfield by the adjacent -OCH₃ group. |

| ~4.00 | s | -OCH₃ | Characteristic singlet for methoxy protons. |

-

¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum will show 9 distinct carbon signals. Carbons in the pyrazine ring and those attached to electronegative atoms (Cl, N, O) will be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification | | :--- | :--- | :--- | :--- | | ~155 | C5 | Aromatic carbon bearing the electron-donating -OCH₃ group. | | ~150 | C2 | Carbon attached to the electronegative chlorine atom. | | ~145 | C8a | Quaternary carbon at the ring junction. | | ~142 | C3 | Carbon in the pyrazine ring adjacent to two nitrogen atoms. | | ~140 | C4a | Quaternary carbon at the ring junction. | | ~132 | C7 | Aromatic CH. | | ~120 | C6 | Aromatic CH. | | ~110 | C8 | Aromatic CH. | | ~56 | -OCH₃ | Methoxy carbon. |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy (Predicted): Key diagnostic peaks would include C=N stretching vibrations around 1580-1620 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹[9]. The C-Cl stretch would appear in the fingerprint region, typically around 700-800 cm⁻¹.

-

Mass Spectrometry (EI-MS, Predicted): The molecular ion peak (M⁺) would be observed at m/z 194. A characteristic isotopic peak (M+2) at m/z 196, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom[10][11].

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-5-methoxyquinoxaline is most logically achieved via a two-step sequence: (1) condensation to form the quinoxalin-2-one core, followed by (2) chlorination. This approach is a well-established and robust method for producing 2-chloroquinoxaline derivatives[12][13].

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for quinoxaline synthesis[7][14].

Step 1: Synthesis of 5-Methoxy-1H-quinoxalin-2-one

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-methoxy-1,2-phenylenediamine (1.0 eq.) and ethanol (100 mL). Stir the mixture until the diamine is fully dissolved.

-

Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in water (20 mL). Add this solution dropwise to the stirred diamine solution over 15 minutes.

-

Condensation: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The causality here is that the elevated temperature and slightly acidic nature of glyoxylic acid catalyze the intramolecular cyclization and dehydration required to form the heterocyclic ring.

-

Monitoring: Track the consumption of the starting diamine using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 5-methoxy-1H-quinoxalin-2-one, is typically obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-methoxyquinoxaline

-

Reaction Setup: In a well-ventilated fume hood, add the crude 5-methoxy-1H-quinoxalin-2-one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.). Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The quinoxalin-2-one exists in tautomeric equilibrium with its 2-hydroxyquinoxaline form. POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a chloro group via a well-established mechanism.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenches the excess POCl₃.

-

Neutralization and Extraction: The resulting acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield pure 2-Chloro-5-methoxyquinoxaline.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 2-Chloro-5-methoxyquinoxaline lies in the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring system makes the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[2][15][16].

Protocol: SNAr with an Amine Nucleophile

This protocol outlines a general procedure for coupling an amine to the quinoxaline core, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules[17].

-

Reaction Setup: In a sealed vial or round-bottom flask, dissolve 2-Chloro-5-methoxyquinoxaline (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.

-

Work-up and Isolation: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified via column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 2-Chloro-5-methoxyquinoxaline scaffold is a launchpad for creating libraries of compounds for biological screening. Quinoxaline derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in cancer[17][18].

For instance, the PI3K/AKT/mTOR signaling pathway, critical for cell growth and survival, is a common target for quinoxaline-based inhibitors[18][19]. The ability to easily substitute the C2-chloro group allows chemists to introduce moieties that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of a target kinase. The methoxy group at the C5 position can serve as a hydrogen bond acceptor or influence the overall conformation and solubility of the final compound.

Safety and Handling

As a laboratory chemical, 2-Chloro-5-methoxyquinoxaline must be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

2-Chloro-5-methoxyquinoxaline is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an ideal starting point for the development of novel, high-value compounds. The facile SNAr chemistry at the C2 position provides a reliable gateway to a vast chemical space. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development programs.

References

-

MySkinRecipes. 2-Chloro-5-methoxyquinoxaline. [Link]

-

Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Synthesis of quinoxaline derivatives using different diketo and diamines. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. [Link]

-

PubChem. 2-Chloroquinoxaline. [Link]

-

SpectraBase. 2-chloro-5-methoxy-3-methylquinoline. [Link]

-

ResearchGate. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines. [Link]

-

HMDB. 13C NMR Spectrum. [Link]

-

Crash Course. IR Spectroscopy and Mass Spectrometry. [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. [Link]

-

Ndlovu, S., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. International Journal of Molecular Sciences. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

-

Longdom Publishing. New Quinoxalines with Biological Applications. [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

-

DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry. [Link]

-

eCampusOntario Pressbooks. Infrared Spectroscopy and Mass Spectrometry. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl). [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 10. thecrashcourse.com [thecrashcourse.com]

- 11. Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mtieat.org [mtieat.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-methoxyquinoxaline: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-5-methoxyquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this important heterocyclic compound, grounding all information in established scientific principles and literature.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] The fusion of a benzene and a pyrazine ring creates a privileged scaffold that is readily functionalized to modulate its pharmacological profile. The introduction of a chlorine atom at the 2-position and a methoxy group at the 5-position, as in 2-Chloro-5-methoxyquinoxaline, offers a unique combination of reactivity and electronic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide will elucidate the key characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. The following sections detail the known characteristics of 2-Chloro-5-methoxyquinoxaline.

Physical Properties

2-Chloro-5-methoxyquinoxaline is a solid at room temperature, with its key physical properties summarized in the table below.[3]

| Property | Value | Reference(s) |

| CAS Number | 76052-76-1 | [3] |

| Molecular Formula | C₉H₇ClN₂O | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 111-113 °C | [4] |

| Purity | 98% | [3] |

Note: Boiling point and density data are not experimentally determined but have been predicted in some sources.

Spectroscopic Characterization

While experimental spectra for 2-Chloro-5-methoxyquinoxaline are not widely published, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its key spectroscopic features.

| Technique | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR (CDCl₃) | δ ~8.5-8.7 (s, 1H, H-3), ~7.6-7.8 (m, 1H, Ar-H), ~7.3-7.5 (m, 1H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~160 (C-5), ~150 (C=N), ~145 (C=N), ~140 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~110 (Ar-CH), ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1500 (C=C and C=N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch) |

| Mass Spec (EI) | m/z (%): 194/196 ([M]⁺/[M+2]⁺, ~3:1 ratio), 159 ([M-Cl]⁺) |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-methoxyquinoxaline typically proceeds through a two-step sequence involving the formation of the quinoxalinone core followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient pathway for the synthesis of 2-Chloro-5-methoxyquinoxaline.

Caption: Proposed synthetic workflow for 2-Chloro-5-methoxyquinoxaline.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxyquinoxaline

Step 1: Synthesis of 5-methoxyquinoxalin-2(1H)-one

This procedure is adapted from general methods for the synthesis of quinoxalinones.[5]

-

Materials: 3-Methoxy-1,2-phenylenediamine, glyoxylic acid monohydrate, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.

-

To this solution, add a solution of glyoxylic acid monohydrate (1.05 eq) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-methoxyquinoxalin-2(1H)-one.

-

Step 2: Chlorination of 5-methoxyquinoxalin-2(1H)-one

This protocol is based on standard chlorination procedures for hydroxy-azaheterocycles.[6]

-

Materials: 5-methoxyquinoxalin-2(1H)-one, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 5-methoxyquinoxalin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude 2-Chloro-5-methoxyquinoxaline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the pyrazine ring nitrogens. This makes 2-Chloro-5-methoxyquinoxaline a versatile building block for the introduction of a wide range of functional groups.

Caption: General scheme for SₙAr reactions of 2-Chloro-5-methoxyquinoxaline.

Experimental Protocol: General Procedure for SₙAr with an Amine

This is a generalized protocol that can be adapted for various amine nucleophiles.

-

Materials: 2-Chloro-5-methoxyquinoxaline, amine (e.g., aniline, morpholine), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile).

-

Procedure:

-

To a solution of 2-Chloro-5-methoxyquinoxaline (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (1.5 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-methoxyquinoxaline derivative.

-

Applications in Research and Drug Development

2-Chloro-5-methoxyquinoxaline serves as a key intermediate in the synthesis of a variety of biologically active molecules. The quinoxaline core is found in compounds with antimicrobial, antifungal, and anticancer properties.[2] The ability to readily displace the chloro group allows for the creation of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[2] In case of skin contact, wash off with soap and plenty of water.[2] If inhaled, move the person into fresh air.[2] If swallowed, seek immediate medical attention.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Disclaimer: This safety information is based on related compounds and should be used as a guideline. Always consult a comprehensive and specific MSDS before handling this chemical.

References

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Available at: [Link]

-

Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing). Available at: [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Available at: [Link]

-

POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

-

Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

-

POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. Available at: [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. Available at: [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]

-

2-Chloroquinoxaline. PubChem. Available at: [Link]

-

POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

-

Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate. Available at: [Link]

-

2-Chloroquinoxaline. ResearchGate. Available at: [Link]

-

The experimentally recorded 2D 13 C-13 C CP-INADEQUATE NMR spectrum of... ResearchGate. Available at: [Link]

-

13 C-NMR of compound 5. ResearchGate. Available at: [Link]

-

13C NMR Metabolomics: INADEQUATE Network Analysis. PubMed Central. Available at: [Link]

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. fishersci.com [fishersci.com]

- 3. Quinoxaline, 2-chloro-5-methoxy- | CymitQuimica [cymitquimica.com]

- 4. Hyperfine-Shifted 13C and 15N NMR Signals from Clostridium pasteurianum Rubredoxin: Extensive Assignments and Quantum Chemical Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Biological activity of 2-Chloro-5-methoxyquinoxaline derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-5-methoxyquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This guide focuses specifically on derivatives of 2-Chloro-5-methoxyquinoxaline, a key synthetic intermediate whose structural features are pivotal for the development of novel therapeutic agents.[3] We will explore the synthesis, significant biological activities—with a primary focus on anticancer and antimicrobial properties—and the underlying mechanisms of action for this class of compounds. Furthermore, this document provides detailed, field-proven experimental protocols for the in vitro evaluation of these activities, designed to ensure scientific integrity and reproducibility. The synthesis of technical data, mechanistic insights, and practical methodologies aims to equip researchers and drug development professionals with a comprehensive resource for advancing the therapeutic potential of 2-Chloro-5-methoxyquinoxaline derivatives.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline and its derivatives have garnered significant attention from the scientific community due to their versatile therapeutic applications.[1] These compounds are recognized as a novel class of chemotherapeutic agents with proven efficacy against various tumors and microbial strains.[4][5] The core structure of quinoxaline is bioisosteric to quinoline and naphthalene scaffolds, which provides a strategic advantage in circumventing drug resistance mechanisms developed against established therapeutic classes.[6]

The 2-Chloro-5-methoxyquinoxaline molecule is a particularly valuable starting point for chemical synthesis. The chlorine atom at the C-2 position serves as an excellent leaving group, creating a reactive site for nucleophilic substitution.[7] This allows for the strategic introduction of diverse functional groups and pharmacophores, enabling the generation of large libraries of novel derivatives for biological screening. The methoxy group at the C-5 position can also influence the molecule's electronic properties and binding interactions with biological targets.

Synthesis of Biologically Active Derivatives

The foundational step in exploring the therapeutic potential of this class of compounds is the synthesis of diverse derivatives. The general and most common method for preparing the quinoxaline core involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For the specific derivatives discussed herein, 2-Chloro-5-methoxyquinoxaline serves as the key building block.

The true versatility of this intermediate lies in the reactivity of the C-2 chloro group. This position allows for facile derivatization through reactions with various nucleophiles, such as amines, phenols, and thiols. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize biological activity and selectivity.[6][9]

Figure 1: Synthetic utility of 2-Chloro-5-methoxyquinoxaline.

Anticancer Activity: Mechanisms and Efficacy

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are diverse, often targeting key pathways that are dysregulated in cancer.[2]

Mechanisms of Action

-

Kinase Inhibition: Many human cancers are driven by the aberrant activity of protein tyrosine kinases (PTKs). Quinoxalines have been identified as selective ATP-competitive inhibitors for numerous kinases involved in carcinogenesis, including VEGFR, EGFR, and c-Met, thereby disrupting downstream signaling pathways that control cell proliferation and survival.[8][10]

-

Cell Cycle Arrest: Certain quinoxaline derivatives have been shown to halt the progression of the cell cycle, a critical process for tumor growth. For instance, studies have demonstrated that some compounds can induce cell cycle arrest at the G2/M phase boundary, preventing cancer cells from dividing.[8][12]

-

Induction of Apoptosis: A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Quinoxalines have been reported to induce apoptosis, effectively eliminating cancer cells.[8]

-

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Specific indolo[2,3-b]quinoline derivatives have demonstrated the ability to modulate this pathway, contributing to their cytotoxic effects on colorectal cancer cells.[12]

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy Data

The cytotoxic activity of quinoxaline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth in vitro.[2]

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | HCT116 (Colon) | 4.4 | Not specified |

| Indolo[2,3-b]quinoline derivative (Compound 49) | HCT116 (Colon) | 0.35 | G2/M Phase Arrest, PI3K/AKT/mTOR Modulation |

| Indolo[2,3-b]quinoline derivative (Compound 49) | Caco-2 (Colon) | 0.54 | G2/M Phase Arrest, PI3K/AKT/mTOR Modulation |

| Quinoxaline-based scaffold (Compound 6k) | MCF-7 (Breast) | 6.93 | HDAC6 Zf-UBD Binding |

| Quinoxaline-based scaffold (Compound 6k) | HCT-116 (Colon) | 9.46 | HDAC6 Zf-UBD Binding |

Table 1: Comparative in vitro anticancer efficacy of selected quinoxaline derivatives. Data compiled from multiple sources.[1][8][12]

Antimicrobial Activity: A Promising Frontier

In an era of increasing antimicrobial resistance, the development of novel antibiotics is a global health priority.[6] Quinoxaline derivatives have demonstrated significant potential as both antibacterial and antifungal agents, making them attractive scaffolds for new drug discovery programs.[7][13][14]

Spectrum of Activity and SAR

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens.[5] Studies have shown efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[5][14]

The Structure-Activity Relationship (SAR) is critical in this context. The antimicrobial potency can be significantly modulated by the nature of the substituents on the quinoxaline ring. For example, the presence of strong electron-withdrawing groups, such as a chloro atom, on an associated phenyl ring has been shown to enhance antibacterial activity.[9] Conversely, electron-donating groups like methoxy can sometimes reduce activity.[9]

In Vitro Efficacy Data

Antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

| Compound Class | Microorganism | Activity Measurement | Result |

| Quinoxaline Sulfonamide (Compound 50) | S. aureus | Zone of Inhibition (ZOI) | 20 mm |

| Quinoxaline Sulfonamide (Compound 51) | S. aureus | Zone of Inhibition (ZOI) | 22 mm |

| Quinoxaline Sulfonamide (Compound 59) | S. aureus | Zone of Inhibition (ZOI) | 16 mm |

| General Synthesized Derivatives | C. albicans | Zone of Inhibition (ZOI) | 13 - 18.5 mm |

Table 2: In vitro antimicrobial activity of selected quinoxaline derivatives. Data compiled from multiple sources.[9][14]

Key Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following sections provide step-by-step protocols for assessing the anticancer and antimicrobial activities of 2-Chloro-5-methoxyquinoxaline derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[16]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the negative control. IC50 values are then determined from the dose-response curves.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17]

Methodology

-

Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism (e.g., S. aureus) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution well.[18]

-

Controls: Designate wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).[18]

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[18]

-

Result Interpretation: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19]

Figure 4: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Derivatives of 2-Chloro-5-methoxyquinoxaline represent a highly promising and synthetically versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. The ability to easily modify the core structure allows for extensive SAR studies aimed at enhancing potency, improving selectivity, and reducing off-target toxicity.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: Continued synthesis and screening of novel derivatives to identify lead compounds with superior activity profiles.

-

In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[20][21]

-

Mechanism Deconvolution: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of quinoxalines, these derivatives should be evaluated for other potential applications, such as antiviral, anti-inflammatory, or antiprotozoal agents.[1][9]

References

-

Gaonkar, S. L., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

-

Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(7), 1543. [Link]

-

Various Authors. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

Various Authors. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11). [Link]

-

Saeed, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(11), 7626-7637. [Link]

-

Various Authors. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

-

Various Authors. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271. [Link]

-

Alasmari, F. A. S., et al. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

-

Various Authors. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289. [Link]

-

Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Antimicrobial Susceptibility Testing Protocols. [Link]

-

Various Authors. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

Various Authors. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Various Authors. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Clinical and Experimental Medicine. [Link]

-

Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 73. [Link]

-

Van Belkum, A., & Dunne, W. M. (2018). In vitro antimicrobial susceptibility testing methods. Future Medicine. [Link]

-

Khan, M., et al. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Gudi, S. K., & Tiwari, K. K. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Various Authors. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 112(10), 3917-3941. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-5-methoxyquinoxaline. MySkinRecipes. [Link]

-

Various Authors. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6653. [Link]

-

Various Authors. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

Various Authors. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(15), 4735. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-5-methoxyquinoxaline [myskinrecipes.com]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. arcjournals.org [arcjournals.org]

- 15. pdb.apec.org [pdb.apec.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. woah.org [woah.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. iv.iiarjournals.org [iv.iiarjournals.org]

- 21. joinsysmed.com [joinsysmed.com]

Spectroscopic Blueprint of 2-Chloro-5-methoxyquinoxaline: A Technical Guide for Advanced Drug Discovery

Foreword: Unveiling the Molecular Architecture

In the landscape of modern medicinal chemistry, quinoxaline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Their efficacy is intrinsically linked to their precise three-dimensional structure and electronic properties. The targeted synthesis and development of novel quinoxaline-based drugs, therefore, demand an unambiguous and thorough characterization of their molecular framework. This guide provides an in-depth technical analysis of the spectroscopic signature of a key intermediate, 2-Chloro-5-methoxyquinoxaline, tailored for researchers, scientists, and drug development professionals. By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of its structural nuances, paving the way for its strategic application in complex molecular design and synthesis.

The Strategic Importance of 2-Chloro-5-methoxyquinoxaline

2-Chloro-5-methoxyquinoxaline (CAS No. 76052-76-1) is a vital building block in the synthesis of a diverse array of bioactive molecules.[2] The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups. The methoxy group at the 5-position, a strong electron-donating group, modulates the electronic environment of the quinoxaline ring system, influencing its reactivity and biological interactions. A precise understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of next-generation pharmaceuticals.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of 2-Chloro-5-methoxyquinoxaline in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete assignment of the molecule's atomic connectivity can be achieved.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Chloro-5-methoxyquinoxaline in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.6 | Singlet | - |

| H-6 | ~7.2 | Doublet | ~8-9 |

| H-7 | ~7.6 | Triplet | ~8 |

| H-8 | ~7.9 | Doublet | ~7-8 |

| -OCH₃ | ~4.0 | Singlet | - |

-

Rationale: The H-3 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~145 |

| C-5 | ~160 |

| C-6 | ~110 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-4a | ~140 |

| C-8a | ~142 |

| -OCH₃ | ~56 |

-

Rationale: The carbon atom directly attached to the chlorine (C-2) and the carbon atoms in the pyrazine ring (C-2, C-3) are expected to be significantly downfield. The carbon bearing the methoxy group (C-5) will also be downfield due to the oxygen's electronegativity. The chemical shifts of the other aromatic carbons are predicted based on the substituent effects of the chloro and methoxy groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-methoxyquinoxaline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1610-1580 | Strong | C=N stretch (Quinoxaline ring) |

| 1570-1500 | Strong | C=C stretch (Aromatic rings) |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| 1050-1000 | Medium | Symmetric C-O-C stretch (Aryl ether) |

| 800-750 | Strong | C-Cl stretch |

-

Rationale: The spectrum will be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring system. The presence of the methoxy group will be confirmed by the C-H stretching bands of the methyl group and the characteristic C-O-C stretching vibrations of the aryl ether. The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 194/196 | 100 / ~33 | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom) |

| 159 | Variable | [M - Cl]⁺ |

| 131 | Variable | [M - Cl - CO]⁺ or [M - Cl - N₂]⁺ |

| 116 | Variable | [M - Cl - CO - CH₃]⁺ |

-

Rationale: The molecular ion peak ([M]⁺) will be a doublet at m/z 194 and 196 with an intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for quinoxaline derivatives involve the loss of the substituent at the 2-position (in this case, the chlorine atom) and subsequent fragmentation of the ring system.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 2-Chloro-5-methoxyquinoxaline relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates the logical progression of this analysis.

Sources

A Technical Guide to the Therapeutic Applications of Substituted Quinoxalines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast library of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the current landscape of substituted quinoxalines as therapeutic agents. We will delve into their synthesis, multifaceted mechanisms of action, and established applications in oncology, infectious diseases, and neurology. Furthermore, this document will explore critical structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and offer insights into the future trajectory of quinoxaline-based drug discovery.

Introduction: The Quinoxaline Core as a Privileged Scaffold

The quinoxaline nucleus is a cornerstone in the design of novel therapeutic agents due to its structural versatility and ability to interact with a multitude of biological targets.[1][2] Its aromatic system can engage in π-π stacking and hydrophobic interactions, while the two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, crucial for binding to enzyme active sites and receptors.[3] This inherent adaptability has led to the discovery of quinoxaline derivatives with potent activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5] Synthetic quinoxalines are key components of several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against transplantable tumors.[1][6] The ability to readily modify the core structure through various substitution patterns allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive scaffold for drug development.[3]

Synthetic Strategies: Building the Quinoxaline Library

The generation of diverse quinoxaline libraries is predominantly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This foundational method is valued for its reliability and broad substrate scope.[7][8]

Key Synthetic Approaches:

-

Classical Condensation: The reaction of o-phenylenediamines with α-dicarbonyl compounds (e.g., benzil derivatives) is a widely used method.[9] Green chemistry approaches have optimized this, using catalysts like hexafluoroisopropanol (HFIP) in solvent-free conditions to achieve high yields rapidly.[7]

-

Oxidative Cyclization: Catalytic iodine can be used to accelerate the oxidative cyclization between 1,2-diamino compounds and hydroxyl ketones, forming the quinoxaline ring system efficiently at room temperature.[7]

-

From 2,3-Dichloroquinoxaline (DCQ): A highly versatile intermediate, 2,3-DCQ, allows for the synthesis of symmetrically and asymmetrically 2,3-disubstituted quinoxalines via nucleophilic substitution with a variety of sulfur and nitrogen nucleophiles.[9][10] This method is advantageous due to the commercial availability of starting materials and the ease of introducing diverse functional groups.[9]

These synthetic routes provide medicinal chemists with the tools to systematically modify the quinoxaline scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[8]

Therapeutic Applications & Mechanisms of Action

Substituted quinoxalines have demonstrated remarkable efficacy across a spectrum of diseases, largely attributable to their ability to modulate key biological pathways.

Anticancer Activity

Quinoxalines are prominent in oncology research, acting through diverse mechanisms to halt cancer progression.[4][11]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[3][12] Quinoxaline derivatives have been developed as potent inhibitors of:

-

Tyrosine Kinases: Including EGFR, VEGFR, and c-Met, which are involved in tumor growth, angiogenesis, and metastasis.[2][13][14]

-

Serine/Threonine Kinases: Such as Pim kinases, which are overexpressed in various hematologic and solid tumors and play a key role in cell cycle progression and apoptosis inhibition.[15]

-

-

Topoisomerase Inhibition: Certain derivatives act as topoisomerase II inhibitors, disrupting DNA replication and leading to apoptosis in cancer cells.[2]

-

Hypoxia-Activated Prodrugs: Quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive compounds that are selectively activated in the hypoxic environment of solid tumors, releasing cytotoxic species.[16]

-

Induction of Apoptosis: Many anticancer quinoxalines exert their effect by triggering programmed cell death through various cellular pathways.[2][17]

The following diagram illustrates a simplified workflow for the discovery of quinoxaline-based kinase inhibitors.

Caption: A typical drug discovery workflow for quinoxaline-based inhibitors.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is integral to combating infectious diseases.

-

Antibacterial/Antifungal: Derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6][18] Their mechanism often involves disrupting microbial cell wall integrity or inhibiting essential metabolic pathways.[6] Symmetrically 2,3-disubstituted quinoxalines, in particular, have displayed significant antibacterial activity.[10]

-

Antiviral: Quinoxaline derivatives have been investigated as potent antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[19] Recent studies have also highlighted their potential as inhibitors of respiratory pathogens like influenza and SARS-CoV-2.[20] The mechanism often involves the inhibition of viral replication or key viral proteins.[20]

Neuroprotective Applications

Emerging research has identified quinoxalines as promising agents for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21]

-

Mechanism of Action: Their neuroprotective effects are often multi-faceted, including antioxidant activity, reduction of reactive oxygen species (ROS), downregulation of inflammatory cytokines, and inhibition of acetylcholinesterase (AChE).[21]

-

Parkinson's Disease: Specific 6-aminoquinoxaline derivatives, such as MPAQ and PAQ, have been shown to protect dopaminergic neurons from degeneration in both cellular and animal models of Parkinson's disease.[22][23][24] This protection is partly attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum.[23][25]

-

AMPA Receptor Antagonism: Some quinoxaline derivatives act as antagonists of the AMPA receptor, a glutamate receptor implicated in various neurological disorders, offering a therapeutic approach for conditions like epilepsy.[26]

The signaling pathway below illustrates a key target for anticancer quinoxalines, the Pim kinase pathway, which promotes cell survival.

Caption: Inhibition of the Pim Kinase pro-survival pathway by quinoxalines.

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of quinoxalines hinges on understanding how specific structural modifications impact their biological activity.

-

Substitutions at C2 and C3: These positions are critical determinants of activity. For anticancer agents, introducing aryl or heteroaryl groups (like furanyl) at these positions can significantly enhance antiproliferative efficacy compared to simple phenyl groups.[13][27] The nature of linkers (e.g., NH-CO) connecting substituents at these positions also impacts potency.[7][27]

-

Substitutions on the Benzene Ring: Modifications at the C6 and C7 positions influence pharmacokinetic properties. For instance, introducing halogenated substituents can establish favorable hydrophobic interactions within enzyme binding pockets, enhancing affinity for targets like Pim kinases.[15]

-

Neuroprotective Agents: For 6-aminoquinoxaline derivatives, the absence of a substituent at the C2 position was found to be beneficial for neuroprotective activity in Parkinson's models.[25]

-

Hypoxia-Activated Prodrugs: For QdNOs, the presence of electron-withdrawing groups (e.g., chloro, fluoro) at the C6/C7 positions increases the reduction potential, making the compounds more potent hypoxic cytotoxins.[16]

Comparative Efficacy Data

The following table summarizes the in-vitro cytotoxic activity (IC₅₀) of selected quinoxaline derivatives against various human cancer cell lines, illustrating key SAR principles.

| Compound ID | R2 Substituent | R3 Substituent | Cancer Cell Line | IC₅₀ (µM) | Key SAR Insight | Reference |

| 6j | Phenyl | Phenyl | Multiple | >10 | Diphenyl substitution shows low activity. | [13] |

| 6l | 2-Furanyl | 2-Furanyl | HT-29 (Colon) | 0.08 | Di-heteroaromatic substitution dramatically increases potency. | [13] |

| 11 | Cl-Phenyl | Amide Linker | HCT116 (Colon) | 2.5 | Chloro-substitution on phenyl ring with amide linker is effective. | [7] |

| 12 | Phenyl | Thiourea Linker | MCF-7 (Breast) | 4.4 | Thiourea linker provides good activity. | [7] |

| 5c | - | - | MV4-11 (AML) | <1 | Optimized Pim-1/2 inhibitor. | [15] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of substituted quinoxalines.

Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline

This protocol describes a general method for the synthesis of a 2,3-diarylquinoxaline via the condensation of an o-phenylenediamine and a benzil derivative, a foundational reaction in quinoxaline chemistry.[7]

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil derivative (1 mmol)

-

Hexafluoroisopropanol (HFIP) (5 mol%)

-

Reaction vial, magnetic stirrer

Methodology:

-

Reactant Combination: To a clean, dry reaction vial, add o-phenylenediamine (1 mmol) and the desired benzil derivative (1 mmol).

-

Catalyst Addition: Add HFIP (5 mol%) to the reaction mixture. Causality Note: HFIP acts as a highly effective hydrogen-bond donor catalyst, activating the carbonyl groups of the benzil for nucleophilic attack by the diamine and facilitating the cyclization and dehydration steps under mild, solvent-free conditions.[7]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-60 minutes).

-

Work-up: Upon completion, the reaction mixture often solidifies. The crude product can be purified directly.

-

Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential (IC₅₀ value) of a compound against cancer cell lines.[27]

Materials:

-

Human cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted quinoxaline test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL)

-

DMSO (cell culture grade)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂. Causality Note: This incubation period allows the compound sufficient time to exert its antiproliferative or cytotoxic effects.

-

MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.[27]

Future Perspectives and Challenges

The field of quinoxaline-based therapeutics is vibrant and continues to expand. Future research will likely focus on:

-

Target Specificity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and reduce toxicity.[3][12]

-

Overcoming Drug Resistance: Designing novel quinoxaline hybrids and conjugates to combat the development of resistance in cancer and infectious diseases.[11]

-

Advanced Drug Delivery: Developing targeted delivery systems to increase the bioavailability and therapeutic index of potent quinoxaline compounds.

-

Exploring New Therapeutic Areas: Investigating the potential of quinoxalines in other areas, such as metabolic disorders and rare diseases, based on their diverse pharmacological profiles.[1][5]

The primary challenges remain the optimization of drug-like properties, including solubility and metabolic stability, and navigating the complex landscape of clinical trials to translate promising preclinical candidates into approved therapies.

References

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

-

Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline. [Link]

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

-

A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]

-

Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. [Link]

-

Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Taylor & Francis Online. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

-

Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. ACS Publications. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]

-

Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). PubMed. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health. [Link]

-

A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioengineer.org [bioengineer.org]

- 4. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneonline.com [geneonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Technical Guide to 2-Chloro-5-methoxyquinoxaline for Advanced Research and Development

Introduction: The Quinoxaline Scaffold and the Significance of 2-Chloro-5-methoxyquinoxaline